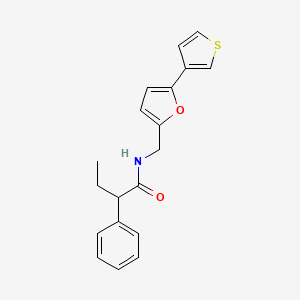

![molecular formula C18H21BrN4O3S B2886419 N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 905787-66-8](/img/structure/B2886419.png)

N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

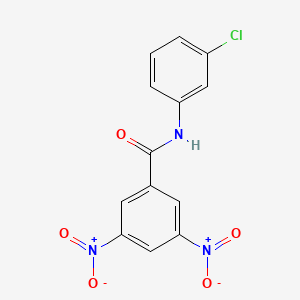

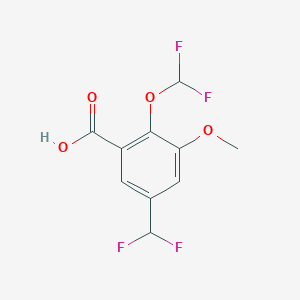

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes an acetyl group, a bromo group, a methylbutyl group, and a spiro[indole-3,2’-[1,3,4]thiadiazole] moiety. These groups and the overall structure suggest that this compound could have interesting chemical and biological properties .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Heterocyclic compounds, including those related to the spiro[indole-thiazolidinone] scaffold, have been synthesized using Brønsted acidic ionic liquids. These compounds demonstrate potential as antihistamine agents, suggesting a pathway for the exploration of related structures for biological activity (Arya, Rawat, Dandia, & Sasai, 2012).

- A novel synthesis approach involving the extraction of isatin from Couroupita guianesis and its transformation into a heterocyclic spiro derivative showcases the utility of natural compounds in the development of complex heterocyclic structures, potentially including derivatives of the specified compound (Tripathi & Sonawane, 2013).

Antimicrobial and Anticancer Applications

- Spiro[indoline-thiazolidine]-based compounds have been investigated for their p53 modulatory effects, with certain derivatives showing significant antiproliferative activity against human tumor cell lines. This highlights the potential of spiro compounds in cancer research (Bertamino et al., 2013).

- New dihydro-1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity, suggesting that modifications to the thiadiazole moiety can yield potent antimicrobial agents. This opens avenues for the compound to be explored for similar applications (Moustafa, Ahmed, El-wassimy, & Mohamed, 2020).

Corrosion Inhibition

- Thiadiazoline compounds have been evaluated for their corrosion inhibition capabilities, particularly in the context of petroleum oil well/tubing steel. The structural features of such compounds, including the thiadiazole moiety, contribute to their efficiency as corrosion inhibitors (Tiwari, Mitra, & Yadav, 2021).

Antibacterial Activity

- Spiro[indole] thiadiazole derivatives have been synthesized and tested for antibacterial activity, showing significant efficacy against both Gram-positive and Gram-negative bacteria. This indicates the potential of the compound for further exploration in antimicrobial studies (Olomola, Bada, & Obafemi, 2009).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Indole derivatives are found in a variety of natural products and drugs, and they often exhibit biological activity. For example, they can interact with biological targets such as enzymes or receptors, leading to a therapeutic effect .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-acetyl-5'-bromo-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN4O3S/c1-10(2)7-8-22-15-6-5-13(19)9-14(15)18(16(22)26)23(12(4)25)21-17(27-18)20-11(3)24/h5-6,9-10H,7-8H2,1-4H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQJOZOVWFTPFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C18H21BrN4O3S | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

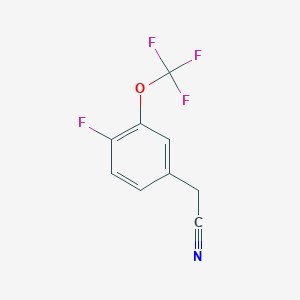

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)

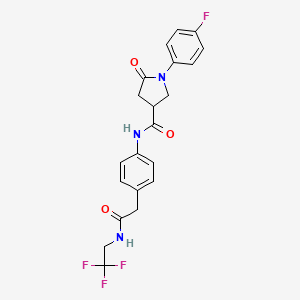

![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)

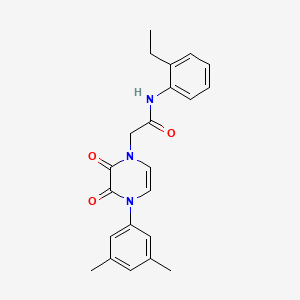

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)

![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)